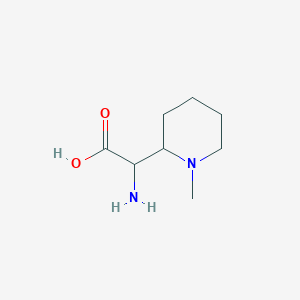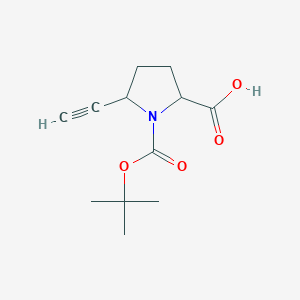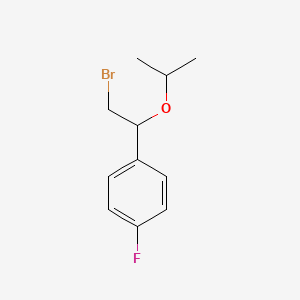
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene is an organic compound that belongs to the class of haloethers. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a fluorine atom attached to a benzene ring. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene can be achieved through several methods. One common approach involves the chemoenzymatic intermolecular haloether synthesis. This method combines enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction conditions typically involve the use of vanadium chloroperoxidase as a catalyst in an aqueous reaction system. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The isopropoxy group can be hydrolyzed to form the corresponding alcohol and bromide.
Common reagents used in these reactions include potassium carbonate, acetone, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene: This compound has a methoxy group instead of a fluorine atom, which can alter its reactivity and applications.
2-Bromo-1-isopropoxy-4-isopropylbenzene:
Properties
Molecular Formula |
C11H14BrFO |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
1-(2-bromo-1-propan-2-yloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-8(2)14-11(7-12)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
OKYWPCALFXDZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




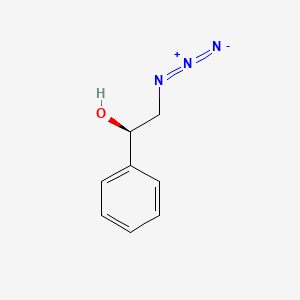

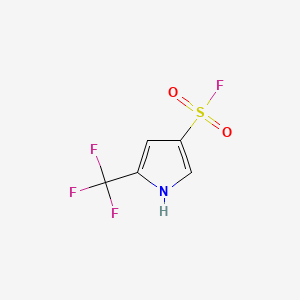



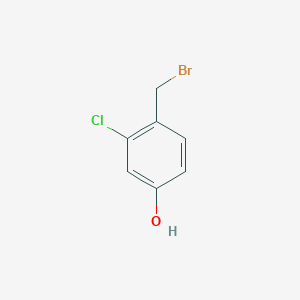
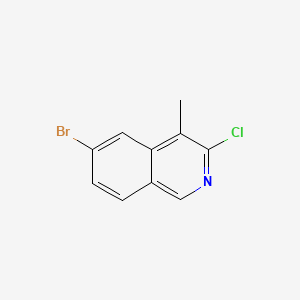
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
